molecular formula C26H34N4O4 B2565826 N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922559-41-9

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2565826
CAS RN: 922559-41-9
M. Wt: 466.582
InChI Key: HMMYNHXDJHUDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compound Synthesis and Affinity to Receptors

  • Synthesis and Receptor Affinity : A hybrid compound containing a fragment of the antagonist of muscarinic receptor AFDX-384 and a W84 moiety, known as an allosteric modulator of antagonist binding, was synthesized using a microwave-assisted route. This route is convenient and allows modification of various molecular components like the piperidine ring and the benzodiazepine system (Holzgrabe & Heller, 2003).

Molecular Interaction and Metabolite Identification

  • Molecular Interaction and Metabolite Identification : The molecular interaction of an antagonist with the CB1 cannabinoid receptor was studied, revealing that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor (Shim et al., 2002). Additionally, metabolites of a compound similar in structure were identified in human urine, plasma, and feces, with an investigation into transporter-mediated renal and hepatic excretion of these metabolites (Umehara et al., 2009).

Patent and Pharma Market Reflection

  • Pharma Market Reflection through Patents : A review of patents revealed compounds with serotonin 5HT2A receptor antagonistic properties, useful for treating conditions like schizophrenia, depression, and anxiety (Habernickel, 2002).

Receptor Antagonism and Uro-Selectivity

  • Receptor Antagonism and Uro-Selectivity : A series of arylsulfonamide derivatives of pyrrolidines and piperidines were synthesized, which displayed high-to-moderate affinity for the α1-adrenoceptor and were evaluated for their intrinsic activity toward α1A- and α1B-adrenoceptor subtypes (Rak et al., 2016).

Antimicrobial and Anti-Proliferative Activities

  • Antimicrobial and Anti-Proliferative Activities : N-Mannich bases synthesized showed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Receptor Profile Analysis and Crystal Structures

  • Receptor Profile Analysis and Crystal Structures : The crystal structures of compounds with dual dopamine D2 and serotonin 5-HT1A receptor profiles were analyzed, providing insights into their structural and functional properties (Ullah et al., 2015).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-29-14-11-19-15-18(7-9-21(19)29)22(30-12-5-4-6-13-30)17-27-25(31)26(32)28-20-8-10-23(33-2)24(16-20)34-3/h7-10,15-16,22H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMYNHXDJHUDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.